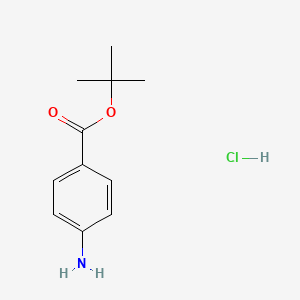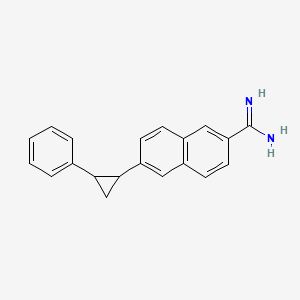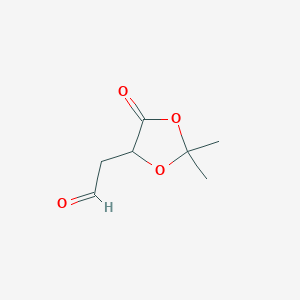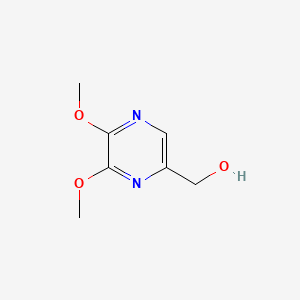
3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid is a heterocyclic compound with the molecular formula C6H10N2O3 It is a derivative of imidazolidine and is characterized by the presence of two methyl groups at the 3 and 4 positions, an oxo group at the 2 position, and a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-2-oxo-4-imidazolidine with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dimethyl-2,4-dioxoimidazolidinecarboxylic acid, while reduction may produce 3,4-dimethyl-2-hydroxy-4-imidazolidinecarboxylic acid.
Scientific Research Applications
3,4-Dimethyl-2-oxo-4-imidazolidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an additive in the crystallization process and as a stabilizer in certain chemical formulations
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Oxo-4-imidazolidinecarboxylic acid: This compound lacks the methyl groups present in 3,4-dimethyl-2-oxo-4-imidazolidinecarboxylic acid.
3-Methyl-2-oxo-4-imidazolidinecarboxylic acid: This compound has only one methyl group at the 3 position.
4-Methyl-2-oxo-4-imidazolidinecarboxylic acid: This compound has only one methyl group at the 4 position.
Uniqueness: The presence of two methyl groups at the 3 and 4 positions in this compound imparts unique chemical and biological properties. These methyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3,4-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-6(4(9)10)3-7-5(11)8(6)2/h3H2,1-2H3,(H,7,11)(H,9,10) |
InChI Key |
RDLPQCSGOLRJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)N1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



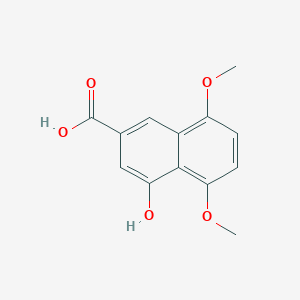
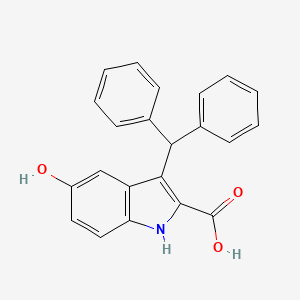
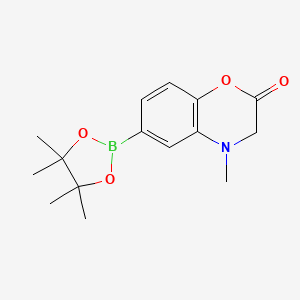
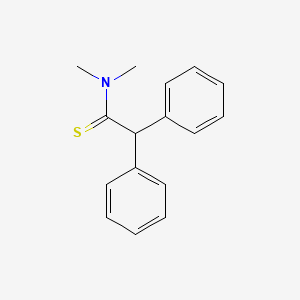

![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)


